molecular formula C8H17NO2S B13103182 1-((Methylsulfonyl)methyl)cyclohexanamine

1-((Methylsulfonyl)methyl)cyclohexanamine

Cat. No.: B13103182
M. Wt: 191.29 g/mol
InChI Key: UQPZCZKELYMFHW-UHFFFAOYSA-N
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Description

1-((Methylsulfonyl)methyl)cyclohexanamine is a cyclohexanamine derivative featuring a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent. The methylsulfonyl group enhances polarity and metabolic stability, making it a critical functional group in drug design .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

1-(methylsulfonylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H17NO2S/c1-12(10,11)7-8(9)5-3-2-4-6-8/h2-7,9H2,1H3

InChI Key

UQPZCZKELYMFHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1(CCCCC1)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-((Methylsulfonyl)methyl)cyclohexanamine typically involves the reaction of cyclohexanamine with a methylsulfonylmethylating agent. One common method is the reaction of cyclohexanamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-((Methylsulfonyl)methyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonylmethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Scientific Research Applications

Chemical Properties and Structure

1-((Methylsulfonyl)methyl)cyclohexanamine, with the molecular formula C₈H₁₇NO₂S, features a cyclohexane ring substituted with a methylsulfonyl group and an amine. The presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable candidate for various applications.

Medicinal Chemistry Applications

1. Kinase Inhibition

Recent studies have explored the potential of this compound as a scaffold for developing kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound's structure allows for modifications that can enhance selectivity and potency against specific kinases. For instance, derivatives of this compound have shown promise in inhibiting certain kinases with IC50 values in the low micromolar range, indicating potential therapeutic applications in oncology .

2. Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Research indicates that similar compounds can modulate neurotransmitter systems, potentially reducing seizure activity. Studies assessing the safety profile and efficacy of this compound in animal models suggest it may offer a safer alternative to existing anticonvulsants, with fewer adverse effects reported .

Biological Research Applications

1. Pharmacological Studies

Pharmacological studies utilizing this compound have demonstrated its utility as a tool compound for understanding various biological processes. Its ability to interact with different receptors makes it suitable for studying mechanisms of action in neuropharmacology and other fields .

2. Toxicological Assessments

The compound's chemical structure allows researchers to evaluate its toxicity profile effectively. Studies have shown that it can induce specific biological responses, which are crucial for assessing safety in drug development. Understanding these toxicological aspects is vital for ensuring that new therapeutics derived from this compound are safe for human use .

Industrial Applications

1. Chemical Synthesis

In industrial chemistry, this compound serves as an intermediate in the synthesis of various chemicals. Its unique properties facilitate the formation of complex molecules through reactions such as nucleophilic substitution and condensation reactions. This versatility makes it an attractive starting material for producing pharmaceuticals and agrochemicals .

2. Material Science

The compound's stability and reactivity also lend themselves to applications in material science. It can be utilized to develop new materials with specific properties, such as enhanced thermal stability or improved mechanical strength, which are essential for various engineering applications.

Case Studies

Case Study 1: Kinase Inhibition Research

A recent study focused on synthesizing derivatives of this compound to evaluate their kinase inhibition capabilities. The results indicated that certain modifications significantly increased potency against specific cancer-related kinases, highlighting the compound's potential as a lead structure in drug discovery efforts .

Case Study 2: Anticonvulsant Efficacy

In a controlled trial assessing the anticonvulsant effects of related compounds, researchers found that analogs of this compound exhibited reduced seizure frequency compared to standard treatments. This study underscores the importance of exploring this compound further for therapeutic use in epilepsy management .

Mechanism of Action

The mechanism of action of 1-((Methylsulfonyl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule’s function, potentially resulting in biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
1-((Methylsulfonyl)methyl)cyclohexanamine C₉H₁₇NO₂S 203.30 (calculated) Cyclohexanamine + -CH₂SO₂CH₃ N/A
1-Methylcyclohexanamine C₇H₁₅N 113.20 Cyclohexanamine + -CH₃ 100-60-7
N-Methylcyclohexylamine C₇H₁₅N 113.20 Cyclohexanamine + -NHCH₃ 100-60-7
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 Cyclohexane + -Br and -SO₂CH₃ 1909336-04-4

Key Observations :

  • 1-Methylcyclohexanamine lacks the sulfonyl group, resulting in lower polarity and molecular weight compared to the target compound .
  • 1-(Bromomethyl)-1-methanesulfonylcyclohexane shares the sulfonyl group but includes a bromomethyl substituent, enhancing its utility as a synthetic intermediate .
Functional Analogues
Compound Name Key Functional Groups Biological Activity/Application Reference
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M) Methylsulfonyl, chloroethyl Broad-spectrum antineoplastic activity
Methoxmetamine Cyclohexanone, methoxyphenyl Psychoactive properties (ketamine analog)
4,4'-Methylenebis(cyclohexylamine) Bicyclic amine Industrial curing agent, potential toxicity

Key Observations :

  • 101M demonstrates that sulfonyl groups, when combined with chloroethyl substituents, confer potent anticancer activity and blood-brain barrier penetration .
  • Methoxmetamine highlights the importance of aromatic substituents (e.g., methoxyphenyl) in neurological activity, contrasting with the aliphatic sulfonyl group in the target compound .
  • 4,4'-Methylenebis(cyclohexylamine) ’s toxicity profile underscores the need for caution in handling aliphatic amines with multiple reactive sites .
Physicochemical and Pharmacokinetic Comparison
Property This compound 1-Methylcyclohexanamine 101M
Polarity High (due to -SO₂CH₃) Low Moderate (dual sulfonyl)
Metabolic Stability Likely high Low High
Therapeutic Index Unknown N/A Wide (curative doses)
Blood-Brain Barrier Penetration Likely moderate High High (>6 log kill)

Key Insights :

  • The sulfonyl group in the target compound may improve metabolic stability compared to simpler amines like 1-methylcyclohexanamine .

Biological Activity

1-((Methylsulfonyl)methyl)cyclohexanamine, often referred to as compound 1 , is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C8_{8}H17_{17}N1_{1}O2_{2}S
  • Molecular Weight : 189.29 g/mol

This compound features a cyclohexane ring substituted with a methylsulfonyl group and an amine, which contributes to its unique biological properties.

Research indicates that this compound exhibits its biological activity through various mechanisms:

  • Neuroprotection : The compound has been studied for its ability to inhibit specific kinases involved in neurodegenerative processes. In particular, it targets the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell survival under stress conditions. Studies have shown that compound 1 can significantly enhance motor neuron survival in vitro by inhibiting kinases such as HGK and MINK1 .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, though detailed mechanisms remain to be fully elucidated. Its structural components may interact with microbial cell membranes or metabolic pathways, leading to inhibition of growth.

Neuroprotective Studies

In a series of experiments involving motor neuron cultures treated with cytotoxic agents, compound 1 demonstrated remarkable neuroprotective effects. For instance:

  • At a concentration of 1 µM, it completely prevented cell death induced by cytotoxic agents, outperforming several analogs in terms of efficacy .
  • Long-term administration (10 mg/kg twice daily for 28 days) in mouse models showed sustained neuroprotective effects without significant toxicity .

Case Studies and Research Findings

Several key studies have highlighted the potential of this compound:

  • Neuroprotection in ALS Models : In research focusing on amyotrophic lateral sclerosis (ALS), compound 1 was shown to enhance survival rates in motor neurons subjected to oxidative stress. This suggests a promising avenue for therapeutic development in neurodegenerative diseases .
  • Metabolic Stability : The compound's metabolic stability was assessed using liver microsomes from rats and mice, indicating favorable pharmacokinetic properties that support its potential for therapeutic use .
  • Antimicrobial Potential : A study evaluating various compounds for their antimicrobial activity noted that derivatives similar to this compound exhibited moderate activity against specific bacterial strains, warranting further investigation into its application as an antimicrobial agent.

Summary Table of Biological Activities

Activity TypeEfficacy LevelKey Findings
NeuroprotectionHighComplete prevention of motor neuron death at 1 µM
AntimicrobialModerateInhibition observed against select bacterial strains
Metabolic StabilityFavorableDemonstrated good pharmacokinetic profile

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